Sesquicillin Exhibits Selective Cytotoxicity in Jurkat Cells with an IC50 of 34 µM
Sesquicillin demonstrates a defined cytotoxic profile against Jurkat cells, a human T-cell leukemia line, with an IC50 value of 34 µM [1]. This is a specific and quantifiable activity, contrasting with related compounds like ascochlorin, which exerts anti-tumor effects primarily through the suppression of STAT3 signaling rather than direct cytotoxicity, with reported IC50 values often in the 10-50 µM range but via a different mechanism [2]. The data provides a clear, concentration-dependent benchmark for researchers studying sesquicillin's direct anti-proliferative effects in leukemic models.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 34 µM |
| Comparator Or Baseline | Ascochlorin (Ilicicolin D): Reported IC50 values typically 10-50 µM but mediated via STAT3 suppression, not direct GR antagonism [2]. |
| Quantified Difference | Sesquicillin's IC50 of 34 µM is comparable in potency but distinct in mechanism, targeting glucocorticoid signaling rather than STAT3. |
| Conditions | Jurkat human T-cell leukemia cells; 72-hour exposure; assay endpoint not specified in source but standard for such determinations. |
Why This Matters
This specific IC50 value allows researchers to precisely dose sesquicillin in cellular assays to achieve GR antagonism without confounding STAT3 inhibition, enabling cleaner mechanistic studies.
- [1] Anjiechem. Sesquicillin A Product Page. View Source
- [2] PeptideDB. Ascochlorin (Ilicicolin D) Product Information. View Source
